2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C12H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5,8-dimethoxy-4-methylquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2-Chloro-5,8-dimethoxy-4-methyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
Uniqueness
2-Chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline is unique due to the presence of both nitro and chloro substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H11ClN2O4 |
---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-chloro-5,8-dimethoxy-4-methyl-6-nitroquinoline |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-9(13)14-11-8(18-2)5-7(15(16)17)12(19-3)10(6)11/h4-5H,1-3H3 |
InChI Key |
BTXLKFYUVVCBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.